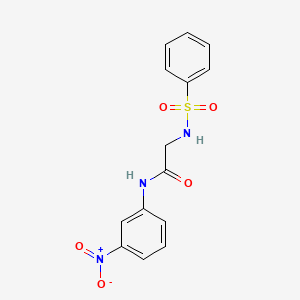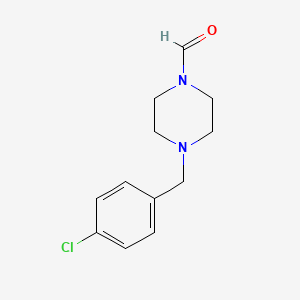
N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea, also known as CGP 48506, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a urea derivative that has been synthesized through various methods and has shown promising results in scientific research.
作用机制
The exact mechanism of action of N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABA-A receptor. This results in an increase in GABAergic neurotransmission, which leads to the observed anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 has been shown to have significant effects on the central nervous system. It has been reported to increase the activity of GABAergic neurons, which leads to a decrease in neuronal excitability. This results in the observed anticonvulsant and anxiolytic effects. Additionally, N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
实验室实验的优点和局限性
N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 has several advantages for use in lab experiments. It has been shown to have high potency and selectivity for the GABA-A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological conditions. Additionally, N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 has good bioavailability and can be administered orally, which makes it easy to use in animal models.
However, there are also some limitations to the use of N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 in lab experiments. One of the main limitations is that it has not been extensively studied in humans, which limits its potential therapeutic applications. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its mechanism of action in more detail, which could lead to the development of more selective and potent drugs that target the GABA-A receptor. Additionally, more studies are needed to investigate the safety and efficacy of N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 in humans, which could pave the way for its use in clinical settings.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 is a urea derivative that has shown significant potential for therapeutic applications in neurological disorders. It has been synthesized through various methods and has been extensively studied for its anticonvulsant and anxiolytic effects. Its mechanism of action is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 has several advantages for use in lab experiments, but there are also some limitations to its use. Future research should focus on investigating its potential therapeutic applications, mechanism of action, and safety and efficacy in humans.
合成方法
N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 can be synthesized through various methods, including the reaction of 2-ethoxyaniline with 2-(chloromethyl)thiophene, followed by the reaction with urea in the presence of a catalyst. Another method involves the reaction of 2-ethoxyaniline with 2-(bromomethyl)thiophene, followed by the reaction with potassium cyanate in the presence of a catalyst. Both methods have been reported to yield high purity and good yields of N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506.
科学研究应用
N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties in animal models. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 has shown promise in the treatment of neuropathic pain and anxiety disorders.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-18-13-8-4-3-7-12(13)16-14(17)15-10-11-6-5-9-19-11/h3-9H,2,10H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGDGWQKTMXHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5739026.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5739028.png)

![1-(3-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone](/img/structure/B5739040.png)



![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)

![N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5739080.png)

![1-[2-(4-ethylphenoxy)ethyl]piperidine](/img/structure/B5739085.png)
